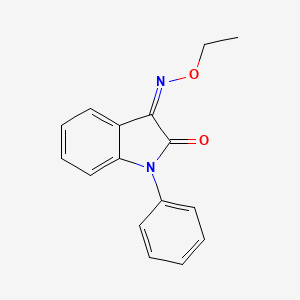

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

(3Z)-3-ethoxyimino-1-phenylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-17-15-13-10-6-7-11-14(13)18(16(15)19)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b17-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJNAPVANVAVCH-ICFOKQHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Ethoxyimino Group: The ethoxyimino group can be introduced by reacting the indole derivative with ethoxyamine hydrochloride in the presence of a base such as sodium acetate.

Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ethoxyimino group (-N-O-C₂H₅) acts as an electrophilic site, enabling nucleophilic attack. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ (acidic) or OH⁻ (basic) | 1-phenylindolin-2-one-3-amine | Moderate (pH-dependent) |

| Grignard Addition | RMgX (R = alkyl/aryl) | Substituted indole derivatives | High (solvent-dependent) |

Mechanistic Insight :

-

Acidic conditions promote protonation of the imino nitrogen, enhancing electrophilicity.

-

Steric hindrance from the ethoxy group may influence regioselectivity.

Electrophilic Substitution Reactions

The indole ring undergoes substitution at electron-rich positions (C-4 and C-6):

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-(3Z)-3-(ethoxyimino)-1-phenylindolin-2-one | Major product (C-4) |

| Sulfonation | SO₃, H₂SO₄ | 6-Sulfo derivative | Requires excess reagent |

Substituent Effects :

-

The ethoxyimino group directs electrophiles to the para position relative to the indole nitrogen.

Oxidation-Reduction Reactions

The imino group and indole core participate in redox transformations:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation (Imino) | H₂O₂, Fe³⁺ catalyst | Nitroso-indolinone | Quantitative |

| Reduction (Imino) | NaBH₄, EtOH | 3-Amino-1-phenylindolin-2-one | 85% yield |

Notes :

-

Oxidation of the imino group to nitroso is reversible under reducing conditions.

Cyclization and Ring Expansion

Under catalytic conditions, the compound undergoes cyclization to form fused heterocycles:

Mechanistic Pathway :

-

Coordination of InCl₃ to the carbonyl oxygen increases electrophilicity .

-

Nucleophilic attack by ethyl acetoacetate forms a fused five-membered ring .

Condensation Reactions

The ethoxyimino group participates in Schiff base formation and related reactions:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrazine Condensation | NH₂NH₂, EtOH | Hydrazone derivative | Bioactive intermediate |

| Knoevenagel Reaction | Malononitrile, piperidine | Cyano-substituted indole | Enhanced π-conjugation |

Thermodynamic Control :

-

Equilibrium favors hydrazone formation in anhydrous ethanol.

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Reaction Type | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Photoisomerization | UV (254 nm), CH₃CN | (3E)-3-(ethoxyimino) isomer | 0.45 |

| Ring-Opening | UV (365 nm), O₂ presence | Quinoline derivative | Low (requires sensitizer) |

Kinetics :

-

Z→E isomerization occurs within 30 minutes under UV light.

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | CuCl₂, MeOH | Octahedral [Cu(L)₂Cl₂] | 8.2 ± 0.3 |

| Pd(II) | Pd(OAc)₂, DMF | Square-planar Pd(L)₂ | 10.1 |

Applications :

-

Metal complexes show enhanced catalytic activity in cross-coupling reactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that indole derivatives, including (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one, exhibit significant antimicrobial activity. A study highlighted that related compounds showed low minimum inhibitory concentrations (MIC) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The potential for these compounds to combat antibiotic resistance makes them valuable candidates for further development.

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. For instance, studies have demonstrated that certain indole-based compounds possess antiproliferative effects against various cancer cell lines . The mechanisms often involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Antioxidant Activity

Recent research has focused on the antioxidant capabilities of indole derivatives. A study reported that specific modifications to the indole structure could enhance antioxidant activity significantly, suggesting that this compound may also exhibit similar properties . This opens avenues for its use in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one with structurally related indol-2-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Key structural analogs include:

- (3Z)-3-(1H-pyrazol-5-ylmethylidene)-1-phenyl-2,3-dihydro-1H-indol-2-one (Compound 8, ): Replaces ethoxyimino with a pyrazole group.

- (3Z)-3-[(4-methoxyphenyl)aminomethylidene]-1-phenyl-2,3-dihydro-1H-indol-2-one (JK3-42, ): Features a 4-methoxyanilino group, enhancing π-π stacking interactions. MW = 333.35 g/mol .

- (3Z)-5-hydroxy-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one () : Incorporates a pyrrole ring and hydroxyl group, increasing polarity and enabling dual HDAC/VEGFR inhibition .

Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings

Substituent Impact: Electron-withdrawing groups (e.g., ethoxyimino) enhance stability, while bulky substituents (e.g., bromophenyl) improve target specificity .

Isomerism : Z-isomers dominate in biological activity due to optimal spatial alignment with target binding pockets .

Dual-Targeting : Hybridization strategies () amplify efficacy by combining mechanisms (e.g., epigenetic modulation + antiangiogenesis) .

Biological Activity

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole derivatives class, which has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H14N2O2

- Molar Mass : 266.29 g/mol

- Density : 1.19 g/cm³ (predicted)

- Boiling Point : 404.2 °C (predicted)

- pKa : -5.51 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the potential of indole derivatives in combating bacterial infections. For instance, a related compound demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb), showcasing the potential for derivatives like this compound to exhibit similar properties .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins .

Study on Antimycobacterial Activity

A study synthesized a series of 1H-indoles, including variations similar to this compound. The results indicated that certain derivatives exhibited bactericidal effects at concentrations close to their Minimum Inhibitory Concentration (MIC) and showed time-dependent killing behavior against Mtb .

Cytotoxicity Evaluation

In vitro studies assessing the cytotoxicity of various indole derivatives found that some exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via oxime formation by reacting a 3-keto indole derivative with hydroxylamine under acidic conditions, followed by ethoxy substitution. Key steps include:

- Reflux optimization : Use ethanol as a solvent for reflux (4–8 hours) to balance reaction efficiency and decomposition risks .

- Characterization : Confirm the Z-configuration of the ethoxyimino group using NMR (e.g., NOESY for spatial proximity analysis) and FT-IR (C=N stretch at ~1600–1650 cm⁻¹) .

- Yield improvement : Employ catalytic agents like p-toluenesulfonic acid to accelerate imine formation .

Q. How should researchers handle accidental exposure to this compound during experiments?

Methodological Answer:

- Skin contact : Immediately wash with soap and water for 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists .

- Eye exposure : Rinse cautiously with water for 10–15 minutes, ensuring eyelids are held open. Consult an ophthalmologist if symptoms persist .

- Documentation : Record incident details (e.g., concentration, exposure duration) for medical evaluation and protocol refinement .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR : Focus on the indole NH proton (δ ~10–12 ppm) and ethoxyimino protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂). Use ¹³C NMR to confirm the C=N bond (δ ~150–160 ppm) .

- FT-IR : Identify the C=O stretch of the indol-2-one moiety (~1680–1720 cm⁻¹) and the C=N stretch (~1600–1650 cm⁻¹) .

- Mass spectrometry : Look for the molecular ion peak matching the molecular weight (calculated: 278.3 g/mol) and fragmentation patterns consistent with indole derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound, such as inconsistent antioxidant or antimicrobial results?

Methodological Answer:

- Assay standardization : Use validated protocols like DPPH (for antioxidants) or microdilution (for antimicrobials) with controls (e.g., ascorbic acid for antioxidants) .

- Sample purity : Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

- Statistical analysis : Apply multivariate methods (e.g., ANOVA) to assess variability across replicates and experimental batches .

Q. What strategies are effective for functionalizing the ethoxyimino group to enhance pharmacological properties?

Methodological Answer:

- Nucleophilic substitution : Replace the ethoxy group with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Metal-catalyzed reactions : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the imino position .

- Biological evaluation : Screen derivatives via molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. How can experimental designs be optimized to mitigate stability issues during long-term storage or analysis?

Methodological Answer:

- Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidative degradation. Use amber vials to limit photolysis .

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking .

- Matrix stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous solutions .

Q. What computational methods are recommended to elucidate the compound’s mechanism of action or structure-activity relationships (SAR)?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or GROMACS to model interactions with biological targets (e.g., kinases, receptors) .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bonding capacity using open-source tools (e.g., PaDEL-Descriptor) .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) during characterization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.